molecular formula C20H31N3 B13999004 N~4~-(6,7-Dimethylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine CAS No. 85438-23-9

N~4~-(6,7-Dimethylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine

Cat. No.: B13999004
CAS No.: 85438-23-9
M. Wt: 313.5 g/mol
InChI Key: UYDGSKITKHBLJO-UHFFFAOYSA-N
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Description

N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 6,7-dimethylquinoline with diethylamine in the presence of a suitable base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or ethanol. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another quinoline derivative used as an antiprotozoal agent.

Uniqueness

N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its diethylamine group enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

CAS No.

85438-23-9

Molecular Formula

C20H31N3

Molecular Weight

313.5 g/mol

IUPAC Name

4-N-(6,7-dimethylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C20H31N3/c1-6-23(7-2)12-8-9-17(5)22-19-10-11-21-20-14-16(4)15(3)13-18(19)20/h10-11,13-14,17H,6-9,12H2,1-5H3,(H,21,22)

InChI Key

UYDGSKITKHBLJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)C)C

Origin of Product

United States

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